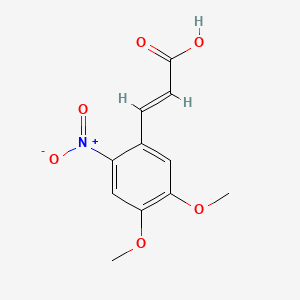

4,5-Dimethoxy-2-nitrocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-9-5-7(3-4-11(13)14)8(12(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIRMMAJZSOLEW-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20567-38-8 | |

| Record name | 4,5-Dimethoxy-2-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathway for 4,5-Dimethoxy-2-nitrocinnamic acid

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethoxy-2-nitrocinnamic Acid

Introduction

This compound, with the molecular formula C₁₁H₁₁NO₆, is a substituted cinnamic acid derivative of significant interest in organic synthesis and medicinal chemistry.[1] Cinnamic acids and their derivatives are naturally occurring compounds in the plant kingdom and are recognized for a wide array of pharmacological activities, including antioxidant, antimicrobial, and antiviral properties.[2][3] The specific substitution pattern of this compound—featuring two electron-donating methoxy groups and an electron-withdrawing nitro group on the aromatic ring, coupled with an acrylic acid moiety—makes it a valuable precursor for the synthesis of more complex heterocyclic molecules and pharmaceutical intermediates.[1] This guide provides a detailed, scientifically-grounded pathway for its synthesis, intended for researchers and professionals in chemical and pharmaceutical development.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from the commercially available and relatively inexpensive veratraldehyde (3,4-dimethoxybenzaldehyde). This strategic approach is predicated on two robust and well-documented classical organic reactions:

-

Electrophilic Nitration: The selective introduction of a nitro group onto the aromatic ring of veratraldehyde to yield the key intermediate, 4,5-dimethoxy-2-nitrobenzaldehyde.

-

Perkin Reaction: A condensation reaction of the synthesized nitroaldehyde with acetic anhydride to construct the α,β-unsaturated carboxylic acid side chain, yielding the final product.

This pathway is chosen for its reliability, high yields, and the straightforward nature of the experimental procedures.

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of the Intermediate: 4,5-Dimethoxy-2-nitrobenzaldehyde

Reaction Principle and Mechanism

The initial step involves the electrophilic aromatic substitution (nitration) of veratraldehyde. The two methoxy (-OCH₃) groups are strong activating, ortho-, para- directing groups. Due to steric hindrance between the bulky aldehyde group and a potential incoming electrophile, and the electronic activation provided by both methoxy groups, the nitronium ion (NO₂⁺), typically generated from nitric acid, is directed to the C2 position (ortho to the C3-methoxy group and meta to the C4-methoxy group). The reaction is generally performed at low temperatures to control the exothermic nature of the nitration and to prevent over-nitration or side reactions.[4][5]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the nitration of veratraldehyde.[4][5]

Safety Precaution: This procedure involves the use of concentrated nitric acid, which is highly corrosive and a strong oxidizing agent. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves) must be worn.

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

-

Reagent Addition: Charge the flask with concentrated nitric acid (sp. gr. 1.4). Cool the acid to below 10°C with stirring.

-

Substrate Addition: Add veratraldehyde (3,4-dimethoxybenzaldehyde) in small portions to the stirred nitric acid over a period of approximately one hour. The rate of addition should be carefully controlled to maintain the internal temperature of the reaction mixture between 18°C and 22°C.[4]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 10-20 minutes while maintaining the temperature.

-

Work-up and Isolation: Pour the reaction mixture slowly into a large beaker containing a vigorously stirred mixture of ice and water. This will precipitate the crude product.[5]

-

Purification: Collect the yellow crystalline solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from 95% ethanol. Dissolve the solid in boiling ethanol, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven at 50°C.[4]

Data Presentation: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| Veratraldehyde | 166.17 | 70 g | 0.42 | Starting Material |

| Nitric Acid (conc.) | 63.01 | 350 mL | ~5.5 | Nitrating Agent/Solvent |

| Ice/Water | 18.02 | ~4 L | - | Quenching/Precipitation |

| 95% Ethanol | 46.07 | ~2 L | - | Recrystallization Solvent |

Note: Quantities are based on the procedure from Organic Syntheses and can be scaled as needed.[4]

Part 2: Synthesis of this compound

Reaction Principle and Mechanism: The Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[6] The mechanism involves three key stages:[7][8]

-

Enolate Formation: A weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate for acetic anhydride), abstracts an α-proton from acetic anhydride to form a resonance-stabilized enolate.

-

Aldol-type Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (4,5-dimethoxy-2-nitrobenzaldehyde). This forms an alkoxide intermediate.

-

Dehydration and Hydrolysis: The alkoxide undergoes an intramolecular acyl transfer with another molecule of acetic anhydride, followed by elimination of a carboxylate group to form a mixed anhydride and generate the carbon-carbon double bond. Subsequent hydrolysis of the anhydride yields the final α,β-unsaturated carboxylic acid product, this compound.[9][10]

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 4,5-dimethoxy-2-nitrobenzaldehyde synthesized in Part 1, anhydrous sodium acetate, and a molar excess of acetic anhydride.

-

Heating: Heat the reaction mixture in an oil bath to approximately 180°C for 5-8 hours. The high temperature is necessary to drive the condensation and elimination steps.[11]

-

Work-up and Hydrolysis: Allow the mixture to cool slightly and then pour it into a large volume of water while still warm. Boil the resulting aqueous mixture for 15-20 minutes to hydrolyze the excess acetic anhydride and any mixed anhydride intermediates.[9]

-

Isolation: If the product precipitates upon cooling, it can be collected by filtration. Often, the sodium salt of the cinnamic acid is soluble. In this case, clarify the hot solution (e.g., by filtering out any polymers) and then acidify the filtrate with concentrated hydrochloric acid until the precipitation of the free cinnamic acid is complete.

-

Purification: Collect the crude this compound by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid.

Data Presentation: Reagent Quantities (Illustrative)

| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Role |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | 211.16 | 1.0 | Substrate |

| Acetic Anhydride | 102.09 | 2.0 - 3.0 | Reagent/Solvent |

| Anhydrous Sodium Acetate | 82.03 | 1.0 - 1.5 | Base Catalyst |

| Water | 18.02 | Excess | Hydrolysis |

| Hydrochloric Acid (conc.) | 36.46 | As needed | Acidification |

Overall Synthesis Workflow

The following diagram illustrates the complete chemical transformation from the starting material to the final product, including key reagents and intermediate structures.

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing this compound from veratraldehyde. The pathway leverages the well-understood principles of electrophilic aromatic nitration and the Perkin condensation reaction. Careful control of reaction parameters, particularly temperature during the nitration step, is crucial for achieving high yields and purity. This guide offers a comprehensive framework for researchers to successfully synthesize this valuable chemical compound for further application in drug discovery and materials science.

References

- 1. Buy this compound | 155814-18-9; 20567-38-8; 56416-12-7 [smolecule.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. cinnamic acid derivative: Topics by Science.gov [science.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 8. longdom.org [longdom.org]

- 9. US6538154B2 - Process for the preparation of cinnamic esters - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

Chemical properties and structure of 4,5-Dimethoxy-2-nitrocinnamic acid

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitrocinnamic Acid: Synthesis, Properties, and Applications

Introduction

This compound is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in advanced organic synthesis. Its structure is characterized by a cinnamic acid backbone substituted with two electron-donating methoxy groups and a potent electron-withdrawing nitro group on the phenyl ring. This specific arrangement of functional groups imparts a unique electronic nature and reactivity profile, making it a valuable building block for the synthesis of complex heterocyclic compounds, biologically active molecules, and photo-responsive materials.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's structure, properties, synthesis, and applications, grounded in established chemical principles and experimental methodologies.

Part 1: Molecular Structure and Physicochemical Properties

The unique chemical behavior of this compound stems directly from its molecular architecture. The trans configuration of the acrylic acid side chain is generally the more stable isomer produced in its synthesis. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group significantly influences the reactivity of both the aromatic ring and the conjugated side chain.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (E)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoic acid | [1] |

| CAS Number | 20567-38-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][3] |

| Molecular Weight | 253.21 g/mol | [1][3] |

| Appearance | Yellow Solid | [4] |

| Melting Point | ~293 °C (decomposes) | [1][2][5] |

| Boiling Point | ~483 °C (predicted) | [5] |

| Density | ~1.369 g/cm³ (predicted) | [1][5] |

| Solubility | Insoluble in water; Soluble in DMSO, Methanol | [1] |

| SMILES | COC1=C(C=C(C(=C1)C=CC(=O)O)[O-])OC | [1] |

| InChI Key | BZIRMMAJZSOLEW-ONEGZZNKSA-N |[1][5] |

Part 2: Synthesis and Mechanistic Insights

The most direct and widely recognized method for synthesizing α,β-unsaturated aromatic acids like this compound is the Perkin reaction.[6] This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[7][8] The synthesis is best approached via a two-step process starting from the commercially available 3,4-dimethoxybenzaldehyde (veratraldehyde).

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the acrylic acid side chain via the Perkin reaction to its precursor aldehyde, which is then traced back to a simpler starting material through a nitration reaction.

Figure 2: Retrosynthetic analysis for this compound.

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde

The first crucial step is the regioselective nitration of 3,4-dimethoxybenzaldehyde. The two methoxy groups are ortho, para-directing. The position ortho to the 4-methoxy group and meta to the 3-methoxy group (C-5) and the position ortho to the 3-methoxy group and meta to the 4-methoxy group (C-2) are activated. However, the C-2 position is generally favored for nitration in this system.

Experimental Protocol: Nitration of 3,4-Dimethoxybenzaldehyde [9]

-

Reaction Setup: To a flask equipped with a magnetic stirrer and cooled in an ice bath (0-10 °C), add 3,4-dimethoxybenzaldehyde.

-

Nitrating Agent Addition: Slowly add concentrated nitric acid dropwise to the aldehyde while maintaining the internal temperature below 10 °C. The causality here is critical; exothermic nitration reactions can lead to runaway side reactions and dinitration if the temperature is not controlled.

-

Reaction Execution: After the addition is complete, continue stirring the mixture at a low temperature for several hours (e.g., 20 hours) to ensure complete conversion.

-

Workup and Isolation: Pour the reaction mixture slowly into a large volume of ice water to precipitate the product. This step quenches the reaction and precipitates the less polar organic product from the aqueous acidic medium.

-

Purification: Collect the crude solid by vacuum filtration. Recrystallize the solid from a suitable solvent system (e.g., toluene/ethyl acetate) to yield pure, yellowish crystals of 4,5-dimethoxy-2-nitrobenzaldehyde.[9]

Step 2: Perkin Reaction for this compound

This step constructs the cinnamic acid backbone. The reaction condenses the precursor aldehyde with acetic anhydride in the presence of anhydrous sodium acetate.

Sources

- 1. Buy this compound | 155814-18-9; 20567-38-8; 56416-12-7 [smolecule.com]

- 2. This compound | 20567-38-8 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 8. longdom.org [longdom.org]

- 9. prepchem.com [prepchem.com]

The Inner Workings of Light-Triggered Release: A Technical Guide to Nitrobenzyl Photolabile Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern chemical biology and drug development, the ability to control molecular function with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, represent a cornerstone technology in this endeavor, allowing for the liberation of bioactive molecules on demand using light as a traceless reagent.[1][2] Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) scaffold has emerged as one of the most versatile and widely utilized due to its robust chemistry and predictable cleavage mechanism.[2][3] This in-depth guide provides a comprehensive exploration of the mechanism of action for nitrobenzyl photolabile protecting groups, offering field-proven insights into the causality behind experimental choices and protocols.

The Fundamental Photochemical Cascade: From Photon Absorption to Bond Cleavage

The defining characteristic of the o-nitrobenzyl group is its ability to undergo a photochemical rearrangement upon absorption of UV light, typically in the 300-365 nm range, leading to the release of a protected functional group.[2][4] The process is not a simple bond scission but rather a well-orchestrated series of intramolecular events initiated by photoexcitation.

The Initial Spark: Photoexcitation and Intramolecular Hydrogen Abstraction

The journey begins with the absorption of a photon by the nitroaromatic chromophore. This elevates the molecule to an electronically excited state. The key mechanistic step, a Norrish Type II reaction, involves an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group.[1] This transfer can proceed through both the excited singlet and triplet states.[5][6][7] Femtosecond transient absorption studies have shown that the excited singlet state is short-lived (on the order of picoseconds), while the triplet state has a longer lifetime (hundreds of picoseconds to nanoseconds).[5][6][7] The involvement of both states can be influenced by the specific molecular structure and the surrounding environment.[7]

The efficiency of this hydrogen abstraction is a critical determinant of the overall quantum yield of the uncaging process. Isotope labeling studies, substituting the benzylic hydrogens with deuterium, have demonstrated a significant kinetic isotope effect, confirming that this hydrogen transfer is a rate-determining step in the photochemical cascade.[8]

The Transient Intermediate: Formation of the aci-Nitro Species

The intramolecular hydrogen abstraction leads to the formation of a transient intermediate known as an aci-nitro species.[1][5][6] This intermediate is a tautomer of the nitro group and is characterized by a nitronic acid moiety. The formation of the aci-nitro intermediate has been directly observed using time-resolved spectroscopic techniques.[5][7][9]

Figure 1: The photochemical reaction pathway for the cleavage of o-nitrobenzyl protecting groups.

The Final Steps: Rearrangement and Release

The aci-nitro intermediate is unstable and undergoes further rearrangement. For instance, in the case of caged ATP, it has been proposed that the decomposition proceeds through a hemiacetal intermediate.[5][6] This is followed by the collapse of the cyclic intermediate, which ultimately leads to the cleavage of the benzylic bond and the release of the protected molecule. Concurrently, the nitro group is reduced, forming an ortho-nitrosobenzaldehyde or a related derivative as a byproduct.[5][6]

It is crucial to acknowledge that the o-nitroso byproduct is itself photoreactive and can undergo further reactions, potentially leading to the formation of azoxy compounds, which can act as inner filters and reduce the efficiency of the photolysis.[10] In some applications, the reactivity of this byproduct can be a concern.[11][12] Recent studies have explored strategies to mitigate the impact of these byproducts, for example, by trapping them with dienes via a hetero-Diels-Alder reaction.[11]

Factors Influencing Uncaging Efficiency: A Guide to Rational Design

The practical utility of a nitrobenzyl PPG is dictated by its uncaging efficiency, which is a composite of its molar absorption coefficient at the irradiation wavelength and its quantum yield (Φ). The quantum yield represents the fraction of absorbed photons that result in the desired photorelease event. Several structural and environmental factors can be modulated to fine-tune the performance of these photolabile groups.

Substituent Effects on the Aromatic Ring

Modifying the substitution pattern on the aromatic ring can significantly impact the photochemical properties of the nitrobenzyl group.

-

Electron-donating groups , such as methoxy groups, are commonly introduced to red-shift the absorption maximum to longer, less phototoxic wavelengths and to increase the molar absorptivity.[2][13] The widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a prime example of this strategy.[2]

-

The position of substituents matters. For example, increasing the electron density in the aromatic ring generally enhances the rate of cleavage.[14] However, the relationship is not always straightforward, and steric effects can also play a role, with bulkier substituents sometimes leading to slower decomposition.[14]

The Nature of the Leaving Group

The quantum yield of photolysis is also strongly dependent on the nature of the leaving group (the protected molecule).[9] The efficiency of release correlates with the stability of the radical formed at the benzylic position after hydrogen abstraction.[9] Leaving groups that stabilize this radical intermediate tend to be released more efficiently.[9] This provides a rational basis for predicting the relative uncaging efficiencies for different protected substrates.

Modifications at the Benzylic Position

Introducing a substituent, such as a methyl group, at the benzylic carbon (the α-carbon) can also influence the cleavage kinetics. An α-methyl group has been shown to enhance the rate of photolysis.[13]

| Photolabile Protecting Group | Typical Absorption Max (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Considerations |

| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Well-established; requires UV light which can be phototoxic; reactive byproducts.[2] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-365 | 0.006-0.16 | Red-shifted absorption; improved quantum yield in some cases.[2] |

| 2,6-Dinitrobenzyl | Not specified | 365 | 0.12 (for carbonate release) | Increased quantum yield due to the second nitro group.[1] |

| p-Hydroxyphenacyl (pHP) | 300-350 | 300-350 | 0.1-0.4 (can approach 1.0) | High quantum yields; rapid release kinetics; clean photoproducts.[2] |

| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | Visible light absorption; often fluorescent.[2] |

Table 1: A comparative overview of key performance metrics for nitrobenzyl-based PPGs and other common alternatives. Quantum yields are highly dependent on the specific substrate and experimental conditions.

Experimental Protocols: A Practical Guide to Photolysis

The successful application of nitrobenzyl PPGs relies on carefully designed and executed photolysis experiments. The following protocols provide a general framework for both in-solution and in-cell uncaging.

General Protocol for Photolysis in Solution

This protocol is a foundational method for characterizing the photolytic behavior of a nitrobenzyl-protected compound.

Materials:

-

Nitrobenzyl-protected compound of interest

-

Appropriate solvent (e.g., buffered aqueous solution, organic solvent)

-

Quartz cuvette or reaction vessel

-

UV light source (e.g., mercury arc lamp, UV LED) with a power meter

-

Band-pass filter for wavelength selection (e.g., 365 nm)

-

Stir plate and stir bar

-

Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Prepare a solution of the nitrobenzyl-protected compound in the chosen solvent at a known concentration. The concentration should be optimized to ensure adequate light absorption at the selected wavelength.

-

Actinometry (Recommended): To accurately determine the photon flux of your light source, perform chemical actinometry. 2-Nitrobenzaldehyde is a suitable actinometer for the UV-A and UV-B regions, with a recommended quantum yield of approximately 0.41.[15]

-

Photolysis:

-

Transfer the sample solution to a quartz cuvette or reaction vessel.

-

Place the vessel at a fixed distance from the UV light source. For high-power lamps, a cooling system may be necessary to maintain a constant temperature.

-

Ensure the solution is well-mixed during irradiation using a stir bar.[15]

-

-

Reaction Monitoring:

-

At predetermined time points, withdraw aliquots of the solution for analysis.

-

Analyze the aliquots using a suitable analytical technique (e.g., HPLC to quantify the disappearance of the starting material and the appearance of the released product).

-

-

Data Analysis: Plot the concentration of the starting material versus irradiation time to determine the reaction kinetics. The quantum yield can be calculated if the photon flux is known from actinometry.

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. seas.upenn.edu [seas.upenn.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

The Art of Controlled Disruption: A Technical Guide to Caged Compounds in Neuroscience

This guide provides an in-depth exploration of the discovery, evolution, and practical application of caged compounds in neuroscience. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to dissect complex neural mechanisms with high spatiotemporal precision. We will move beyond a simple recitation of protocols to a deeper understanding of the "why" behind the "how," fostering a more intuitive and effective application of these light-activated molecular tools.

The Genesis of an Idea: A Historical Perspective on Caged Compounds

The journey of caged compounds in biological research began not in the intricate networks of the brain, but with a fundamental question in cell physiology. In the late 1970s, researchers sought to understand the kinetics of the Na+/K+ pump, a ubiquitous enzyme crucial for maintaining cellular homeostasis.[1][2] The challenge lay in rapidly introducing ATP, the pump's fuel, into the intracellular space. This led to the seminal invention of "caged ATP" in 1978.[1][2] The core concept was elegantly simple: a biologically active molecule is rendered inert by covalently attaching a photoremovable protecting group, or a "cage".[1][3][4] Upon illumination with a specific wavelength of light, this cage is cleaved, releasing the active molecule with precise temporal and spatial control.[1][3][5]

This pioneering work with caged ATP laid the foundation for a new field of optical control in biology.[1][2] The initial experiments established the key criteria for a useful caged compound: stability at physiological pH, biological inertness before photolysis, and efficient photochemical release of the active molecule.[1] The term "caged compound," coined by the group that developed caged ATP, has since been widely adopted by biologists.[2]

The 1980s saw the expansion of this technology from the realm of cell physiology to the burgeoning field of neuroscience. Biologists, rather than chemists, were initially at the forefront of developing new caged compounds, including caged calcium, caged IP3, and the first caged neurotransmitter, carbamoylcholine.[2] This period highlighted the immense potential of these tools for studying processes that were previously inaccessible to traditional methods. The ability to bypass the cell membrane and release signaling molecules directly within the cell or at specific synaptic sites opened up new avenues for investigating everything from muscle contraction to neurotransmitter receptor dynamics.[6]

The subsequent decades have witnessed a fruitful collaboration between chemists and neuroscientists, leading to the development of a diverse arsenal of caged compounds with improved properties.[1][2] This interdisciplinary synergy has been crucial for refining caging chromophores, enhancing photochemical efficiency, and tailoring caged molecules for specific applications, such as two-photon uncaging for subcellular resolution.[1][2][7]

The Chemistry of Control: Principles of Caged Compound Design and Function

At its core, the efficacy of a caged compound hinges on the properties of its photolabile protecting group. The ideal cage must effectively mask the biological activity of the effector molecule until the moment of photoactivation. This section delves into the key chemical principles that govern the design and function of these molecular tools.

The Photolabile Protecting Group: The "Cage"

The most widely used caging chromophores are based on the ortho-nitrobenzyl group.[8] The general mechanism of photolysis for these compounds involves the absorption of a photon, leading to an excited state that undergoes an intramolecular rearrangement to release the active molecule, a proton, and a nitroso byproduct.

Several key properties of the caging group determine its suitability for a given application:

-

Biological Inertness: The caged compound itself should not interact with biological targets, acting as neither an agonist nor an antagonist at relevant concentrations.[3][9] This is a critical prerequisite for ensuring that any observed effect is solely due to the photoreleased molecule.[9] However, it's important to note that some caged compounds, particularly at high concentrations, can exhibit off-target effects, such as the blockade of GABA-A receptors by certain caged glutamates.[1][2]

-

Rate of Uncaging: The speed at which the active molecule is released is paramount, especially when studying rapid biological processes like neurotransmission.[3][9] The rate of the "dark" reactions following the initial photochemical event should be significantly faster than the kinetics of the biological process under investigation.[9]

-

Quantum Yield: This parameter reflects the efficiency of the uncaging process, defined as the fraction of absorbed photons that result in the release of the active molecule. A higher quantum yield is desirable as it allows for the use of lower light intensities, minimizing the risk of phototoxicity.[10]

-

Wavelength Sensitivity: The absorption spectrum of the caging group dictates the wavelength of light required for uncaging. Traditional nitroaromatic cages are typically activated by near-UV light.[11] The development of new chromophores with sensitivity to visible light has opened up possibilities for multi-color uncaging experiments, allowing for the independent control of multiple signaling pathways.[11][12]

-

Two-Photon Absorption Cross-Section: For high-resolution mapping of neuronal circuits, two-photon (2P) uncaging is the method of choice.[7] This technique utilizes the near-simultaneous absorption of two lower-energy photons to achieve excitation, providing inherent three-dimensional spatial confinement.[1] The efficiency of 2P uncaging is determined by the two-photon absorption cross-section of the chromophore.[12]

A Menagerie of Cages: Common Photolabile Groups in Neuroscience

The evolution of caged compounds has led to the development of several key caging groups, each with its own set of advantages and disadvantages.

| Caging Group | Abbreviation | Key Features | Common Applications |

| o-Nitrobenzyl | NB | The original caging group; foundational for many subsequent designs. | Caged ATP, cAMP.[2][8] |

| α-Carboxy-o-nitrobenzyl | CNB | One of the first successful cages for neurotransmitters, particularly glutamate.[3] | Caged Glutamate, Caged GABA.[3] |

| 4-Methoxy-7-nitroindolinyl | MNI | Developed for improved two-photon uncaging efficiency.[3][7] | Two-photon mapping of glutamate receptors.[7][12] |

| 4-Carboxymethoxy-5,7-dinitroindolinyl | CDNI | Offers a significantly higher quantum yield compared to MNI, requiring less light for efficient uncaging.[13][14] | High-efficiency one- and two-photon uncaging of glutamate and GABA.[11][13] |

| (7-diethylamino-coumarin-4-yl)methoxycarbonyl | DEAC | Sensitive to visible light, enabling multi-color uncaging experiments. | Orthogonal control of different signaling pathways.[1][11] |

| Ruthenium-bipyridine-triphenylphosphine | RuBi | Another visible light-sensitive cage, often used in conjunction with traditional UV-sensitive cages. | Two-color uncaging of neurotransmitters.[11] |

Unleashing the Signal: Applications of Caged Compounds in Neuroscience

The ability to precisely control the concentration of signaling molecules in time and space has made caged compounds indispensable tools for neuroscientists. This section highlights some of the key applications of this technology in dissecting the complexities of the nervous system.

Mapping Neuronal Circuits and Synaptic Connections

One of the most powerful applications of caged compounds is the mapping of functional connections between neurons. By locally uncaging a neurotransmitter like glutamate, researchers can systematically probe the dendritic tree of a neuron to identify the locations of functional synaptic inputs.[15]

This technique, particularly when combined with two-photon microscopy, allows for the creation of high-resolution maps of synaptic connectivity with subcellular precision.[7][12] This has been instrumental in understanding the organization of neural circuits and the principles of dendritic integration.

Investigating Receptor Dynamics and Postsynaptic Signaling

Caged compounds provide an unparalleled ability to study the kinetics of neurotransmitter receptors in their native environment. By delivering a rapid and localized pulse of agonist, researchers can measure the activation and desensitization rates of receptors without the confounding effects of diffusion that are inherent in traditional drug application methods.

Furthermore, caged second messengers, such as caged Ca2+, IP3, and cAMP, allow for the direct manipulation of intracellular signaling cascades.[3][12] This enables the investigation of the downstream effects of receptor activation and the role of these second messengers in processes like synaptic plasticity and gene expression.

Probing Presynaptic Mechanisms of Neurotransmitter Release

While many applications focus on the postsynaptic side, caged compounds can also be used to investigate presynaptic function. For instance, caged Ca2+ can be loaded into presynaptic terminals to directly study the relationship between intracellular calcium concentration and neurotransmitter release.[6] This has provided critical insights into the calcium-dependence of exocytosis and the mechanisms of short-term synaptic plasticity.

In Practice: Experimental Design and Methodologies

The successful application of caged compounds requires careful consideration of experimental parameters and potential pitfalls. This section provides a practical guide to designing and executing experiments using these powerful tools.

Experimental Protocol: Two-Photon Uncaging of Glutamate in Brain Slices

This protocol outlines the general steps for performing two-photon glutamate uncaging to map synaptic inputs onto a neuron in an acute brain slice.

Materials:

-

Acute brain slices from the region of interest.

-

Artificial cerebrospinal fluid (aCSF).

-

Caged glutamate (e.g., MNI-glutamate or CDNI-glutamate).

-

Two-photon microscope equipped with a femtosecond-pulsed infrared laser.

-

Patch-clamp electrophysiology setup.

-

Data acquisition and analysis software.

Procedure:

-

Slice Preparation: Prepare acute brain slices according to standard laboratory protocols. Maintain slices in oxygenated aCSF.

-

Electrophysiology: Obtain a whole-cell patch-clamp recording from a neuron of interest. Fill the patch pipette with an internal solution containing a fluorescent dye to visualize the neuron's morphology.

-

Application of Caged Glutamate: Bath-apply the caged glutamate to the brain slice at a concentration determined by the specific compound and experimental goals (typically in the low millimolar range).[2]

-

Two-Photon Imaging and Uncaging:

-

Visualize the patched neuron using two-photon imaging.

-

Select a region of the dendritic tree to stimulate.

-

Deliver a focused pulse of infrared laser light to the selected point to induce two-photon photolysis of the caged glutamate.

-

-

Data Acquisition: Record the postsynaptic currents or potentials evoked by the uncaged glutamate.

-

Mapping: Systematically move the uncaging spot along the dendrites and repeat step 4 and 5 to create a map of glutamate sensitivity.

-

Data Analysis: Analyze the amplitude, kinetics, and spatial distribution of the evoked responses.

Critical Considerations:

-

Phototoxicity: Minimize light exposure to the tissue to avoid photodamage.[16][17] Use the lowest laser power and shortest pulse duration necessary to elicit a reliable response.

-

Calibration: Calibrate the amount of glutamate released per laser pulse to ensure reproducibility and allow for quantitative comparisons.[17]

-

Controls: Perform control experiments to rule out effects of the laser light itself or the caged compound in its inactive form. This can include applying light pulses in the absence of the caged compound or in the presence of receptor antagonists.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No response to uncaging | - Insufficient laser power- Inactive caged compound- No functional receptors at the stimulation site | - Increase laser power incrementally- Use a fresh batch of caged compound- Test a different stimulation site |

| High background noise | - Photodamage- Instability of the recording | - Reduce laser power and/or exposure time- Improve the quality of the patch-clamp seal |

| Response runs down over time | - Receptor desensitization- Depletion of the caged compound | - Increase the interval between stimulations- Ensure adequate perfusion of the caged compound |

| Off-target effects | - High concentration of the caged compound | - Use the lowest effective concentration- Test for off-target effects on other receptor types |

The Future is Bright: Emerging Trends and Future Directions

The field of caged compounds is continually evolving, with ongoing efforts to develop new tools with enhanced capabilities. Some of the exciting future directions include:

-

Multi-color Uncaging: The development of new caging chromophores with distinct absorption spectra will enable the independent control of multiple signaling molecules, allowing for the dissection of complex interactions between different pathways.[11]

-

In Vivo Applications: Advances in microscopy and light delivery techniques are making it increasingly feasible to use caged compounds in living animals, providing insights into neural function in the context of behavior.[1][12]

-

Photoreversible Caged Compounds: The development of compounds that can be switched on and off with different wavelengths of light would provide an even greater degree of control over cellular processes.[3]

-

Integration with Other Technologies: Combining caged compounds with other optical techniques, such as optogenetics, will offer unprecedented opportunities to both stimulate and record neural activity with high precision.[2]

Conclusion

Caged compounds have revolutionized our ability to study the nervous system, providing a level of spatiotemporal control that was previously unimaginable. From their serendipitous beginnings in cell physiology to their current role as a cornerstone of modern neuroscience research, these light-activated molecules have illuminated countless aspects of neural function. As the synergy between chemistry and neuroscience continues to flourish, the future of caged compounds promises even more powerful and sophisticated tools to unravel the remaining mysteries of the brain.

References

- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Useful Caged Compounds for Cell Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. femtonics.eu [femtonics.eu]

- 11. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ellisdavieslab - caged compounds [sites.google.com]

- 13. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Holographic photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] aser photolysis of caged compounds at 405 nm : Photochemical advantages , ocalisation , phototoxicity and methods for calibration | Semantic Scholar [semanticscholar.org]

The Diverse Biological Landscape of Nitrocinnamic Acid Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract: Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a foundational scaffold in medicinal chemistry.[1][2] The introduction of a nitro moiety to this backbone dramatically alters its electronic and steric properties, unlocking a vast spectrum of potent biological activities. This guide provides a comprehensive technical overview of the multifaceted pharmacological potential of nitrocinnamic acid derivatives. We will explore their principal therapeutic activities, delve into the molecular mechanisms underpinning these effects, elucidate key structure-activity relationships, and provide validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class for the discovery of novel therapeutic agents.

Chapter 1: Spectrum of Biological Activities

Nitrocinnamic acid derivatives have demonstrated significant efficacy across a range of therapeutic areas. The nitro group, a strong electron-withdrawing substituent, is often crucial for enhancing the potency of the parent cinnamic acid molecule.[3]

Antimicrobial and Antibiofilm Activity

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities.[4] Nitrocinnamic acid derivatives have shown considerable promise in this domain, exhibiting activity against a variety of bacterial and fungal pathogens.[1][5][6]

-

Antibacterial Action: Studies have shown that nitrocinnamate compounds are effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[7] The addition of a nitro group to methyl cinnamate, for instance, enhances its antibacterial effectiveness.[7] Notably, 4-nitrocinnamic acid has been identified as being more active than its 3-nitro isomer in certain contexts.[5] The mechanism of action is believed to involve disruption of the bacterial cell membrane and inhibition of key cellular processes.[8]

-

Antibiofilm Properties: Beyond inhibiting planktonic growth, these derivatives can also interfere with microbial communication systems. For example, 4-nitrocinnamic acid has been shown to completely inhibit quorum sensing at a concentration of 5 mM, a critical process for biofilm formation.[9] This dual-action capability makes them attractive candidates for treating persistent, biofilm-associated infections.[4][10]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Nitrocinnamic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nitrocinnamate | Bacillus subtilis | 89.1 | [7] |

| Nitrocinnamate | Escherichia coli | 79.4 | [7] |

| 3-Nitrocinnamic acid | Aspergillus niger | 43.5 µM | [5] |

| 3-Nitrocinnamic acid | Candida albicans | 43.5 µM | [5] |

Anticancer Activity

The search for safer and more effective antitumor agents is a cornerstone of modern pharmacology.[11] Cinnamic acid derivatives have been extensively investigated for their anticancer potential, with nitro-substituted analogs showing particularly noteworthy activity.[2][12]

-

Cytotoxicity: These compounds exhibit significant cytotoxicity against a range of human cancer cell lines, including lung (A-549), breast (MCF-7), and cervical (HeLa) cancer.[11][13][14]

-

Mechanisms of Action: The anticancer effects are mediated through multiple pathways. Some derivatives act as potent inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in many malignancies that plays a key role in tumor invasion and metastasis.[13][15] Others induce cancer cell death through apoptosis and can cause cell cycle arrest, preventing proliferation.[11][14]

Table 2: In Vitro Cytotoxicity (IC₅₀) of Novel Cinnamic Acid Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 5 | Lung (A-549) | 10.36 | [13][15] |

| Compound 11 | Breast (MCF-7) | 10.11 | [14] |

| Doxorubicin (Control) | Breast (MCF-7) | 8.54 | [14] |

Enzyme Inhibition

A primary mechanism through which nitrocinnamic acid derivatives exert their biological effects is the targeted inhibition of key enzymes.

-

Xanthine Oxidase (XO) Inhibition: 4-nitrocinnamic acid has been identified as a potent, reversible, and noncompetitive inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism and uric acid production.[3] This inhibition leads to a significant reduction in serum uric acid levels in animal models, suggesting its potential for treating hyperuricemia and gout.[3] The IC₅₀ value for 4-nitrocinnamic acid against XO is 23.02 µmol/L.[3]

-

Tyrosinase Inhibition: Certain nitrocinnamic acid derivatives are more active tyrosinase inhibitors than cinnamic acid itself, indicating potential applications in regulating melanogenesis.[16]

-

Other Enzymes: These derivatives have also been shown to inhibit other enzymes, including urease, protein kinases involved in oncogenic signaling, and chorismatases.[17][18][19]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases.[20] Nitrocinnamic acid derivatives possess potent anti-inflammatory and antioxidant properties.[1][6][21]

-

Anti-inflammatory Effects: They can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[22] This is achieved, in part, by inhibiting the activation of key signaling pathways like nuclear factor kappa B (NF-κB).[8]

-

Antioxidant Properties: Many derivatives, particularly those also containing phenolic hydroxyl groups, are strong free-radical scavengers.[1][6] They can inhibit lipid peroxidation, protecting cell membranes from oxidative damage.[21]

Chapter 2: Mechanistic Insights and Key Signaling Pathways

Understanding the molecular interactions of these compounds is crucial for rational drug design. The efficacy of nitrocinnamic acid derivatives often stems from their ability to modulate specific cellular signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is implicated in tumorigenesis.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Cinnamic acid derivatives have been shown to significantly inhibit this pathway by reducing the phosphorylation of IκB, thereby preventing the release and nuclear translocation of NF-κB and decreasing the expression of pro-inflammatory genes like TNF-α and IL-6.[8]

Noncompetitive Inhibition of Xanthine Oxidase

Molecular docking and kinetic studies have provided a clear picture of how 4-nitrocinnamic acid (4-NA) inhibits Xanthine Oxidase (XO).[3] Unlike competitive inhibitors that bind to the active site, 4-NA binds to a location outside the catalytic center.[3] This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing the substrate (xanthine) from binding. The interaction is stabilized by hydrogen bonds and van der Waals forces.[3] This allosteric mechanism is a hallmark of noncompetitive inhibition.

Chapter 3: Experimental Protocols for Biological Evaluation

Rigorous and reproducible experimental design is paramount in drug discovery. The following section details standardized protocols for assessing the primary biological activities of nitrocinnamic acid derivatives.

General Drug Discovery Workflow

The evaluation of novel nitrocinnamic acid derivatives typically follows a structured pipeline, progressing from initial synthesis to broad screening and detailed mechanistic studies.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used to evaluate the anticancer activity of cinnamic acid derivatives.[13][15] It measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of a nitrocinnamic acid derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., A-549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT reagent to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Objective: To determine the MIC of a nitrocinnamic acid derivative against a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test compound (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Incubator (37°C)

Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB) to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth, no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the positive control.

Conclusion and Future Perspectives

Nitrocinnamic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Their efficacy as antimicrobial, anticancer, anti-inflammatory, and potent enzyme-inhibiting agents is well-documented. The presence and position of the nitro group are critical determinants of this activity, offering a key handle for synthetic modification and optimization. Future research should focus on developing derivatives with improved selectivity and pharmacokinetic profiles, exploring synergistic combinations with existing drugs, and advancing the most promising candidates into preclinical and clinical development. The mechanistic insights and robust protocols outlined in this guide provide a solid foundation for these endeavors, paving the way for the next generation of therapeutics derived from this versatile chemical class.

References

- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [guidechem.com]

- 18. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. atlasofscience.org [atlasofscience.org]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4,5-Dimethoxy-2-nitrocinnamic Acid as a Photolabile Building Block for PROTACs

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules catalytically hijack the cell's native ubiquitin-proteasome system to degrade specific proteins of interest.[1][3] A critical, and often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand.[2][][5] Its composition and length are paramount determinants of efficacy.[1][2] This guide focuses on a specialized class of "smart" linkers: photocleavable linkers (PCLs), which enable unprecedented spatiotemporal control over protein degradation.[3] Specifically, we will provide an in-depth technical exploration of 4,5-Dimethoxy-2-nitrocinnamic acid , a derivative of the classic 2-nitrobenzyl photolabile group, as a premier building block for constructing next-generation, light-activated PROTACs.[2] This document is intended for researchers and drug development professionals, offering foundational principles, field-proven synthetic protocols, and validation strategies.

The PROTAC Modality: A Mechanism of Action Primer

PROTACs are revolutionary molecules engineered to eliminate specific proteins of interest (POIs) from the cell.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] They consist of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a chemical linker connecting the two.[1][2][6]

The mechanism hinges on the PROTAC's ability to act as a molecular matchmaker, forming a ternary complex that brings the POI into close proximity with the recruited E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI's surface.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, after which the PROTAC is released to act again in a catalytic manner.[1]

The Linker: More Than a Spacer, a Critical Determinant of Efficacy

While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall performance.[1][2][7] Its length, flexibility, and chemical composition profoundly influence:

-

Ternary Complex Stability: The linker dictates the spatial orientation of the two proteins, facilitating productive protein-protein interactions that stabilize the ternary complex.[3]

-

Physicochemical Properties: Linker choice impacts solubility, cell permeability, and metabolic stability—key attributes for any drug candidate.[1][7] Polyethylene glycol (PEG) linkers, for example, are often used to enhance hydrophilicity and solubility.[1][8]

-

Selectivity and Potency: Even minor changes in linker length or rigidity can dramatically alter degradation potency (DC50) and selectivity between protein isoforms.[1][]

Spatiotemporal Control with Photocleavable Linkers

A key challenge in pharmacology is minimizing off-target effects.[9][10] Photocleavable PROTACs (pc-PROTACs) offer an elegant solution by providing precise spatiotemporal control over protein degradation.[11][12] These molecules remain inert until activated by a specific wavelength of light, allowing researchers to trigger degradation in a chosen location (e.g., a specific tissue or even a subcellular region) and at a chosen time.[9][10]

The ortho-nitrobenzyl (ONB) moiety is a well-established photoremovable protecting group, ideal for this purpose.[13][14] Upon irradiation with near-UV light, the ONB group undergoes an irreversible intramolecular redox reaction, cleaving from the molecule and uncaging the active PROTAC.[15][16][17]

Focus: The this compound Moiety

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, often derived from its cinnamic acid precursor for ease of conjugation, is a superior choice for biological applications.[2][18] The two methoxy groups red-shift the absorption maximum, allowing cleavage with longer, less phototoxic wavelengths (typically 365 nm) compared to the parent ONB group.[18] This makes it highly compatible with live-cell experiments.[2]

When incorporated into a PROTAC, the DMNB group is typically used to "cage" a critical functional group on one of the ligands—for instance, the hydroxyl group of a VHL ligand or the glutarimide nitrogen of a pomalidomide-based CRBN ligand.[2] This caging prevents the ligand from binding to its E3 ligase, rendering the PROTAC inactive.[2][19]

Protocol 1: Activation and Coupling to an E3 Ligand

This protocol describes the initial coupling of the photocleavable linker to an amine-containing E3 ligase ligand, such as a derivative of thalidomide or pomalidomide. [20] Materials:

-

This compound

-

Amine-functionalized E3 Ligand (e.g., 4-aminomethyl-pomalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide) or DMSO

-

Standard glassware, magnetic stirrer, nitrogen/argon atmosphere setup

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Pre-activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. Expert Insight: Pre-activation of the carboxylic acid is crucial for efficient coupling, especially with less nucleophilic amines. HATU is a preferred coupling reagent due to its high efficiency and low rate of racemization.

-

Ligand Addition: In a separate vial, dissolve the amine-functionalized E3 ligand (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Protect the reaction from light to prevent premature cleavage of the linker.

-

Monitoring: Monitor the reaction progress using LC-MS. Look for the consumption of the starting materials and the appearance of a new peak corresponding to the mass of the desired conjugate.

-

Work-up & Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC to obtain the Linker-E3 Ligand conjugate.

Characterization and Validation

Rigorous characterization is essential to ensure the identity, purity, and functionality of the final pc-PROTAC. [21]

Chemical Characterization

This step confirms that the correct molecule has been synthesized with high purity.

| Technique | Purpose | Expected Outcome |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the pc-PROTAC. |

| ¹H & ¹³C NMR | Structural elucidation | Spectra consistent with the proposed structure, showing characteristic peaks for all three components (POI ligand, linker, E3 ligand). |

| HRMS | Exact mass determination | Provides high-resolution mass data to confirm the elemental composition of the molecule. |

Functional Validation Workflow

This multi-step process confirms that the pc-PROTAC functions as intended in a biological context.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. researchgate.net [researchgate.net]

- 10. Reversible Spatiotemporal Control of Induced Protein Degradation by Bistable PhotoPROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Light-Controllable PROTACs for Temporospatial Control of Protein Degradation [frontiersin.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. benchchem.com [benchchem.com]

- 19. Recent Advances in Optically Controlled PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. adooq.com [adooq.com]

- 21. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for 4,5-Dimethoxy-2-nitrocinnamic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethoxy-2-nitrocinnamic acid

Introduction: A Key Building Block in Modern Chemistry

This compound is a substituted cinnamic acid derivative with significant potential in organic synthesis and drug development. Its molecular structure, featuring a strategically functionalized aromatic ring, makes it a valuable precursor for synthesizing more complex molecules and novel chemical entities.[1] With a molecular formula of C₁₁H₁₁NO₆ and a molecular weight of 253.21 g/mol , this compound serves as a crucial building block, particularly in the development of protein degraders and other advanced therapeutics.[1][2] Understanding its precise chemical structure is paramount for its effective utilization, and this is achieved through a multi-faceted spectroscopic approach.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a senior application scientist, the following sections are designed not merely to present data, but to offer a field-proven framework for interpreting these spectra, grounded in the fundamental principles of chemical causality.

Workflow for Spectroscopic Elucidation

The structural confirmation of a synthesized compound like this compound is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical flow ensures that information from one technique complements and validates the others, leading to an unambiguous structural assignment.

Caption: Workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, we can deduce the precise connectivity of atoms.

Expertise & Experience: Causality in NMR

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar aromatic carboxylic acids and because its residual solvent peak does not obscure key signals. The acidic proton of the carboxylic acid is readily observable in DMSO-d₆, whereas it might exchange too rapidly in solvents like D₂O.[3]

The electronic environment of the aromatic ring is complex, featuring two electron-donating methoxy groups (-OCH₃) and two electron-withdrawing groups: a nitro group (-NO₂) and the cinnamic acid moiety (-CH=CHCOOH). This push-pull system dictates the chemical shifts of the aromatic and vinylic protons, providing a unique spectral fingerprint.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the aromatic and vinylic multiplets.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for each type of proton in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 10-13 ppm range.[4] Its broadness is due to hydrogen bonding and chemical exchange.

-

Vinylic Protons (-CH=CH-): Two doublets are expected. The trans configuration, typical for cinnamic acids, results in a large coupling constant (J ≈ 16 Hz).[5] The proton β to the carbonyl group (adjacent to the aromatic ring) will be deshielded by the ring and appear further downfield than the α proton.

-

Aromatic Protons (Ar-H): Two singlets are expected from the two protons on the benzene ring. Their precise chemical shifts are influenced by the combined electronic effects of the substituents.

-

Methoxy Protons (-OCH₃): Two sharp singlets are expected in the upfield region, typically around 3.8-4.0 ppm, each integrating to 3 protons.[5]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~12.5 | Broad Singlet | - | 1H |

| Ar-H (position 3) | ~7.6 | Singlet | - | 1H |

| Ar-H (position 6) | ~7.4 | Singlet | - | 1H |

| β-CH= | ~7.8 | Doublet | ~16 | 1H |

| α-=CH | ~6.6 | Doublet | ~16 | 1H |

| -OCH₃ (position 4) | ~3.9 | Singlet | - | 3H |

| -OCH₃ (position 5) | ~3.9 | Singlet | - | 3H |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom.

-

Carbonyl Carbon (-COOH): The least shielded carbon, appearing downfield around 167-170 ppm.[3]

-

Aromatic & Vinylic Carbons: These will appear in the 110-155 ppm range. Carbons attached to oxygen (C4, C5) and the nitro group (C2) will be significantly shifted.

-

Methoxy Carbons (-OCH₃): These will be the most shielded carbons (besides the solvent), appearing upfield around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~168 |

| C5 (Ar-C-OCH₃) | ~154 |

| C4 (Ar-C-OCH₃) | ~149 |

| C2 (Ar-C-NO₂) | ~141 |

| β-CH= | ~143 |

| C1 (Ar-C-CH=) | ~125 |

| α-=CH | ~120 |

| C6 (Ar-CH) | ~112 |

| C3 (Ar-CH) | ~108 |

| -OCH₃ | ~56 |

| -OCH₃ | ~56 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Expertise & Experience: The Vibrational Signature

For this molecule, the most prominent features will arise from the carboxylic acid, the nitro group, the aromatic ring, and the alkene. The carboxylic acid's O-H stretch is exceptionally broad due to strong intermolecular hydrogen bonding, often spanning from 3300 to 2500 cm⁻¹. The nitro group provides two very strong and characteristic N-O stretching bands, which are a definitive indicator of its presence.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required, making this a fast and efficient method.

-

Background Scan: Perform a background scan of the empty ATR accessory to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Predicted IR Spectral Analysis

Caption: Key functional groups and their predicted IR absorptions.

The presence of strong absorption bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a highly reliable indicator for the aromatic nitro group.[7] The combination of a very broad O-H stretch and a sharp C=O stretch around 1700 cm⁻¹ confirms the carboxylic acid functionality.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. The fragmentation pattern offers additional structural clues that corroborate the NMR and IR data.

Expertise & Experience: Predicting Fragmentation

For aromatic carboxylic acids, the molecular ion peak (M⁺˙) is typically prominent due to the stability of the aromatic system.[9][10] Key fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the carboxylic acid group. The most common fragmentations for aromatic acids are the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[9][11]

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-